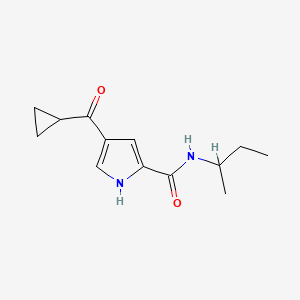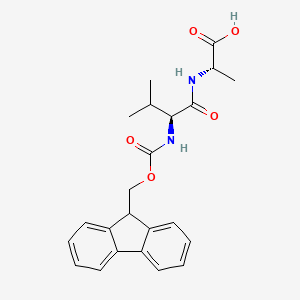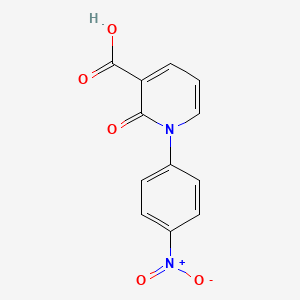![molecular formula C20H16N4O4 B2816129 N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide CAS No. 1207007-06-4](/img/structure/B2816129.png)
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide” is a complex organic compound. The benzo[d][1,3]dioxol-5-yl moiety is a common structural motif found in various natural and synthetic molecules . It’s worth noting that compounds with similar structures have been studied for their anticancer properties .
Synthesis Analysis
While specific synthesis methods for “N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide” are not available, related compounds have been synthesized using various methods. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling . Another compound, (E)-N′-(benzo[d][1,3]dioxol-5-ylmethylene)-4-methoxybezohydrazide monohydrate, was synthesized using the Schiff method .Applications De Recherche Scientifique
Virtual Screening and Drug Discovery
Virtual screening targeting the urokinase receptor (uPAR) has identified compounds related to benzo[d][1,3]dioxol-5-yl motifs, showing potential in inhibiting breast cancer cell invasion, migration, and angiogenesis. These compounds have demonstrated leadlike properties, suitable pharmacokinetic profiles, and significant effects in reducing tumor volumes and metastasis in animal models, suggesting their potential as starting points for developing next-generation anticancer drugs (Wang et al., 2011).
Development of Novel Enzyme Inhibitors
Research has shown the design and synthesis of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives as novel xanthine oxidase (XO) inhibitors. These derivatives have been optimized to improve potency, with certain compounds achieving sub-micromolar inhibitory concentrations. This work demonstrates the compound's potential in treating diseases associated with elevated xanthine oxidase activity, like gout or certain types of cardiovascular diseases (Zhang et al., 2019).
Corrosion Inhibition
The corrosion inhibition effects of isonicotinamide derivatives on mild steel in acidic media have been studied, showing increased inhibition efficiency with concentration. These findings are significant for industrial applications, highlighting the compound's potential in protecting metal surfaces against corrosion in harsh environments (Yadav et al., 2015).
Antimicrobial and Antiproliferative Activities
Synthesis of N-(2-(2-hydroxyphenyl)-4-oxothiazolidin-3-yl) isonicotinamide derivatives has shown good antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential use in developing new antimicrobial agents (Ramachandran, 2017).
pH Sensing and Bioimaging
A study introduced a pH fluorescent probe based on isonicotinamide for monitoring acidic and alkaline pH ranges in biological systems. This research is crucial for developing diagnostic tools and investigating cellular environments (Jiao et al., 2019).
Orientations Futures
The study and development of compounds with the benzo[d][1,3]dioxol-5-yl moiety is an active area of research, particularly in the field of anticancer drug development . Future work could involve further optimization of these compounds to enhance their activity and develop a comprehensive understanding of their structure–activity relationships .
Propriétés
IUPAC Name |
N-[2-(1,3-benzodioxol-5-ylcarbamoylamino)phenyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O4/c25-19(13-7-9-21-10-8-13)23-15-3-1-2-4-16(15)24-20(26)22-14-5-6-17-18(11-14)28-12-27-17/h1-11H,12H2,(H,23,25)(H2,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGIHSVHWRSSLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)NC3=CC=CC=C3NC(=O)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)phenyl)isonicotinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylbenzyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2816046.png)
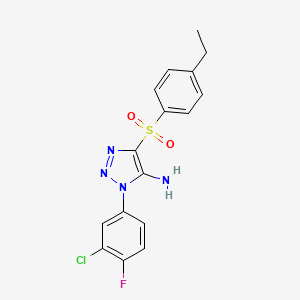
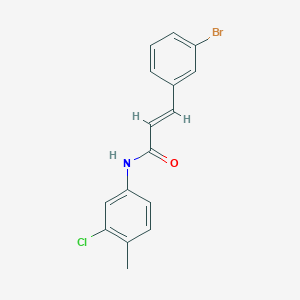
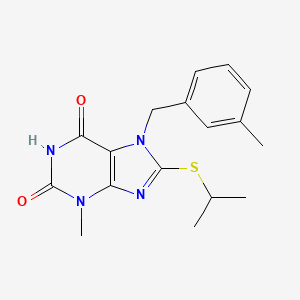
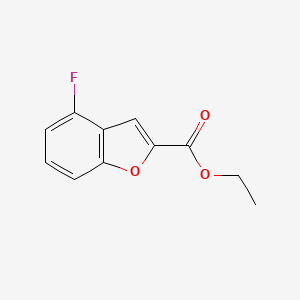
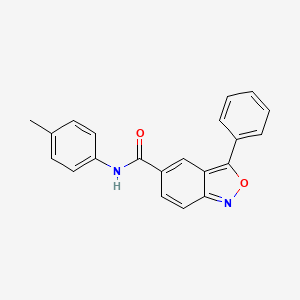
![6-[4-[(7-Fluoro-2-methyl-4-oxoquinazolin-3-yl)methyl]piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2816057.png)
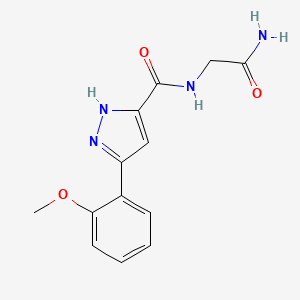
![2-(4-ethoxybenzamido)-N-(pyridin-3-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2816059.png)
![5-Fluoro-2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2816060.png)

